Product packaging for Phenyl bzac4Glu(Cat. No.:CAS No. 156625-63-7)

Phenyl bzac4Glu

Cat. No.: B114516
CAS No.: 156625-63-7
M. Wt: 1641.8 g/mol
InChI Key: PLBXMGMJZNADGZ-QCYLZKPCSA-N
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Description

Overview of Phenyl Glycosides in Academic Chemical Biology

Phenyl glycosides are compounds in which a phenyl group is attached to a sugar molecule, typically via a glycosidic bond. ontosight.ai This class of molecules has garnered considerable attention in chemical biology for several reasons. They serve as valuable tools for studying carbohydrate-protein interactions, which are fundamental to numerous biological processes, including cell recognition, signaling, and immune responses. ontosight.aimdpi.com The phenyl group provides a convenient handle for detection and modification, and its hydrophobic nature can influence the molecule's interaction with biological targets. nih.gov

In academic research, the synthesis of phenyl glycosides often involves the use of protecting groups, such as benzyl (B1604629) (Bn) and acetyl (Ac) groups, to selectively mask reactive hydroxyl groups on the sugar scaffold. ontosight.ai This allows for precise control over the synthesis of complex oligosaccharides and glycoconjugates. ontosight.aigoogle.com The stability and reactivity of the glycosidic linkage can also be modulated, for instance, by the introduction of a sulfur atom to create a thioglycoside, which can alter the compound's biological properties. ontosight.ai The diverse applications of phenyl glycosides range from their use as building blocks in the synthesis of glycoproteins and glycolipids to their function as enzyme substrates or inhibitors. ontosight.ainih.gov

Structural Classification and General Significance of Phenyl bzac4Glu within Complex Carbohydrate Chemistry

While "this compound" is an abbreviated name, a more descriptive chemical name for a structurally related compound is Phenyl O-(2,3,4,6-Tetra-O-Benzyl-Glucopyranosyl)-1-4-O-(2,3,6-Tri-O-Benzylglucopyranosyl)-1-6-O-(2,3,4,6-Tetra-O-Acetylglucopyranosyl)-1-4-2,3-Di-O-Acetyl-1-Thioglucopyranoside. vulcanchem.com This name reveals a highly complex oligosaccharide derivative. Its structure features a terminal phenyl thioglycoside moiety, indicating a sulfur atom in the glycosidic linkage, which can enhance stability. ontosight.aivulcanchem.com The molecule is a tetrasaccharide, meaning it is composed of four sugar units linked together. vulcanchem.com

The significance of such a compound lies in its "mixed protection" strategy, employing both benzyl and acetyl groups. vulcanchem.com Benzyl groups are known for their stability and are often used in multi-step syntheses, while acetyl groups can be removed under different conditions, allowing for selective deprotection and further modification. This intricate arrangement of protecting groups makes compounds like this compound valuable intermediates in the synthesis of even more complex, biologically active glycans. vulcanchem.comgoogle.com The study of such molecules is integral to the broader field of glycomics, which seeks to understand the roles of complex carbohydrates in biological systems. mdpi.com

Table 1: Structural Features of a this compound-related Compound

Feature Description
Aglycone Phenyl group
Glycosidic Linkage Thioglycoside (contains sulfur)
Sugar Units Four glucose units (tetrasaccharide)
Protecting Groups Benzyl (Bn) and Acetyl (Ac)

| Linkages between Sugars | 1→4 and 1→6 glycosidic bonds |

Research Trajectories and Open Questions concerning this compound

The complex structure of this compound and related compounds opens up several avenues for research. A primary trajectory is their use as advanced intermediates in the synthesis of defined oligosaccharides. The ability to selectively remove the different protecting groups allows for the stepwise construction of complex glycans that can be used to probe the specificity of carbohydrate-binding proteins (lectins) or glycosyltransferases. google.comtrendscarbo.com

Another area of investigation is the exploration of their potential biological activities. Modified phenyl glycosides have been studied as inhibitors of glucose transport and as enzyme inhibitors. nih.govnih.gov For instance, derivatives of phenyl-O-beta-D-glycosides have shown potent inhibitory activity against mushroom tyrosinase. nih.gov The specific arrangement of protecting groups in this compound could influence its conformation and, consequently, its interaction with biological targets.

Open questions in this field revolve around optimizing the synthesis of such complex molecules to improve yields and reduce the number of steps. nih.gov Furthermore, there is a continuous effort to understand the structure-activity relationships of these compounds. nih.gov For example, how does the specific pattern of benzylation and acetylation in this compound affect its solubility, stability, and biological activity? Answering these questions requires a combination of sophisticated organic synthesis, detailed structural analysis using techniques like NMR and mass spectrometry, and biological assays. mdpi.com The insights gained from studying compounds like this compound contribute to the fundamental understanding of carbohydrate chemistry and its application in developing new therapeutic agents and research tools. google.com

Table 2: Mentioned Compounds

Compound Name Abbreviation/Synonym
Phenyl O-(2,3,4,6-Tetra-O-Benzyl-Glucopyranosyl)-1-4-O-(2,3,6-Tri-O-Benzylglucopyranosyl)-1-6-O-(2,3,4,6-Tetra-O-Acetylglucopyranosyl)-1-4-2,3-Di-O-Acetyl-1-Thioglucopyranoside This compound
Benzyl Bn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C91H100O26S B114516 Phenyl bzac4Glu CAS No. 156625-63-7

Properties

CAS No.

156625-63-7

Molecular Formula

C91H100O26S

Molecular Weight

1641.8 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-[[(2S,3R,4S,5R,6R)-3,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-6-phenylsulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C91H100O26S/c1-58(92)100-56-74-78(107-59(2)93)82(108-60(3)94)86(110-62(5)96)90(114-74)117-79-75(115-91(118-71-45-29-14-30-46-71)87(111-63(6)97)83(79)109-61(4)95)57-106-88-84(104-52-69-41-25-12-26-42-69)81(103-51-68-39-23-11-24-40-68)77(73(112-88)55-99-48-65-33-17-8-18-34-65)116-89-85(105-53-70-43-27-13-28-44-70)80(102-50-67-37-21-10-22-38-67)76(101-49-66-35-19-9-20-36-66)72(113-89)54-98-47-64-31-15-7-16-32-64/h7-46,72-91H,47-57H2,1-6H3/t72-,73-,74-,75-,76-,77-,78-,79-,80+,81+,82+,83+,84-,85-,86-,87-,88+,89-,90-,91+/m1/s1

InChI Key

PLBXMGMJZNADGZ-QCYLZKPCSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)SC3=CC=CC=C3)COC4C(C(C(C(O4)COCC5=CC=CC=C5)OC6C(C(C(C(O6)COCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)SC3=CC=CC=C3)CO[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COCC5=CC=CC=C5)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)SC3=CC=CC=C3)COC4C(C(C(C(O4)COCC5=CC=CC=C5)OC6C(C(C(C(O6)COCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OC(=O)C)OC(=O)C)OC(=O)C

Other CAS No.

156625-63-7

Synonyms

phenyl BzAc4Glu
phenyl O-(2,3,4,6-tetra-O-benzyl-glucopyranosyl)-1-4-O-(2,3,6-tri-O-benzylglucopyranosyl)-1-6-O-(2,3,4,6-tetra-O-acetylglucopyranosyl)-1-4-2,3-di-O-acetyl-1-thioglucopyranoside
phenyl O-(2,3,4,6-tetra-O-benzyl-glucopyranosyl)-1-4-O-(2,3,6-tri-O-benzylglucopyranosyl)-1-6-O-(2,3,4,6-tetra-O-acetylglucopyranosyl)-1-4-2,3-di-O-acetyl-1-thioglucopyranoside, (alpha,beta,alpha,beta)-isome

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for Phenyl Bzac4glu

Foundational Glycosylation Methods Applicable to Phenyl bzac4Glu Synthesis

The synthesis of O-aryl glycosides, including phenyl glucosides, has historically relied on several foundational methods that activate the anomeric carbon of a suitably protected glycosyl donor for attack by a phenolic acceptor. One of the oldest and most fundamental is the Koenigs-Knorr reaction, first reported in 1901. nih.govmdpi.commdpi.com This reaction typically involves the use of a glycosyl halide (e.g., bromide or chloride) as the donor, often protected with acyl groups like acetyl or benzoyl, and a promoter, traditionally a silver or mercury salt. nih.govnih.gov

The general scheme for a Koenigs-Knorr-type synthesis of a protected phenyl glucoside involves the reaction of a per-O-acylated glucopyranosyl bromide with phenol (B47542) in the presence of a promoter like silver carbonate or silver oxide. mdpi.commdpi.comnih.gov The reaction proceeds through the formation of an oxocarbenium ion intermediate, which is then attacked by the phenol nucleophile. mdpi.com

Other classical methods include the Fischer-Helferich glycosidation, which uses a glycosyl acetate (B1210297) or halide as the donor with a Lewis acid or mercury salt promoter. researchgate.net Schmidt glycosylation, another powerful method, employs glycosyl trichloroacetimidates as donors, which are activated by a catalytic amount of a Lewis acid. youtube.com

Achieving high stereoselectivity, particularly the formation of the 1,2-trans (β) glycosidic linkage common in many natural products, is a primary challenge in glycoside synthesis. In the context of synthesizing phenyl β-D-glucosides, this is often controlled through "neighboring group participation." When an acyl protecting group (like acetyl or benzoyl) is placed at the C-2 position of the glucose donor, it can attack the transient oxocarbenium ion intermediate from the α-face. mdpi.comnih.gov This forms a cyclic dioxolanium ion, which shields the α-face and forces the incoming phenol to attack from the β-face, resulting in the desired 1,2-trans product with high stereoselectivity. mdpi.com

In contrast, the use of non-participating ether protecting groups (e.g., benzyl) at the C-2 position does not provide this anchimeric assistance, often leading to a mixture of α and β anomers. mdpi.comnih.gov Therefore, for the synthesis of a hypothetical "this compound" where "bz" and "ac" imply acyl groups, achieving β-selectivity is highly feasible if one of these groups is at the C-2 position.

Regioselectivity becomes critical when synthesizing more complex structures or when using partially protected acceptors. In the synthesis of a simple phenyl glucoside, phenol has only one hydroxyl group, so regioselectivity is not a concern for the acceptor. However, controlling which hydroxyl group of the glucose donor is left unprotected for subsequent reactions requires a multi-step protecting group strategy. nih.gov

MethodGlycosyl DonorPromoter/CatalystTypical StereoselectivityKey Features
Koenigs-Knorr Glycosyl HalideSilver or Mercury Salts1,2-trans with C-2 participating groupOne of the oldest methods; often requires stoichiometric heavy metal salts. nih.govmdpi.comnih.gov
Fischer-Helferich Glycosyl Acetate/HalideLewis Acid / Mercury SaltMixture, depends on conditionsCan be used with unprotected sugars but often gives mixtures. researchgate.net
Schmidt Glycosylation Glycosyl TrichloroacetimidateCatalytic Lewis Acid (e.g., TMSOTf)Depends on solvent and protecting groupsHighly reactive donors; mild activation conditions. youtube.com

Protecting groups are indispensable in carbohydrate synthesis, serving two main functions: masking hydroxyl groups to prevent unwanted side reactions and modulating the reactivity and stereoselectivity of the glycosylation. nih.govnih.gov The choice of protecting groups on the glucose donor is arguably the most critical factor in determining the outcome of a glycosylation reaction. nih.gov

As mentioned, acyl groups like benzoyl (Bz) and acetyl (Ac) at the C-2 position are "participating groups" that direct the formation of 1,2-trans (β) glycosides. mdpi.comnih.gov Benzoyl groups are often preferred over acetyl groups as they are more robust and their steric bulk can influence the conformation of the sugar ring. Ether-based protecting groups like benzyl (B1604629) (Bn) are considered "non-participating" and are typically used when the formation of a 1,2-cis (α) linkage is desired, though this often results in lower selectivity. mdpi.comnih.gov

Modern Synthetic Techniques for this compound and Analogs

While foundational methods are still widely used, modern organic synthesis has introduced techniques that can improve reaction efficiency, reduce reaction times, and enhance selectivity.

Microwave-assisted synthesis has emerged as a powerful tool in carbohydrate chemistry. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating. nih.govresearchgate.net For the synthesis of phenyl glucosides, microwave-assisted Fischer glycosylation or Koenigs-Knorr reactions have been shown to be effective. nih.govmdpi.com This rapid and efficient heating can minimize the formation of degradation byproducts. nih.gov

Photochemical glycosylation represents a cutting-edge approach that uses light to activate glycosyl donors. researchgate.netlsu.edu These methods often proceed under very mild conditions. One strategy involves the photoinduced activation of thioglycoside or selenoglycoside donors, which generate glycosyl radicals that can be further converted to the key oxocarbenium ion intermediate. researchgate.netlsu.edu Another approach uses photosensitizers that, upon irradiation, can promote the activation of the glycosyl donor. rsc.orgnih.gov These techniques offer novel reactivity and can be advantageous for sensitive substrates. researchgate.net

Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reactants that are soluble in two immiscible phases, such as an aqueous phase and an organic phase. youtube.comyoutube.com In the context of glycoside synthesis, PTC is particularly useful for the preparation of aryl glycosides. mdpi.com The reaction typically involves a glycosyl halide in an organic solvent (e.g., ethyl acetate) and a sodium salt of a phenol in an aqueous solution. mdpi.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) hydrogen sulfate), facilitates the reaction by transporting the phenoxide nucleophile from the aqueous phase to the organic phase where it can react with the glycosyl donor. mdpi.comyoutube.com This method avoids the need for anhydrous conditions and the preparation of sensitive phenoxides with strong bases. mdpi.com

TechniquePrincipleAdvantages for Phenyl Glucoside Synthesis
Microwave-Assisted Synthesis Rapid heating via microwave irradiation.Reduced reaction times, improved yields, fewer side products. nih.govresearchgate.net
Photochemical Approaches Light-induced activation of glycosyl donors.Mild reaction conditions, novel reactivity pathways. researchgate.netlsu.edu
Phase Transfer Catalysis A catalyst transfers a reactant between immiscible phases.Avoids anhydrous conditions, simplifies reaction setup for aryl glycosides. mdpi.comyoutube.com

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In carbohydrate synthesis, this often involves minimizing the use of protecting groups, replacing toxic solvents and reagents, and employing catalytic methods.

One of the most significant green approaches to glycoside synthesis is the use of enzymatic methods . nih.govnih.gov Glycosidases and glycosyltransferases are enzymes that can form glycosidic bonds with exceptional regio- and stereoselectivity, often without the need for any protecting groups. nih.govroyalholloway.ac.uk For instance, β-galactosidase from Kluyveromyces lactis has been used for the selective synthesis of galactosides of various phenyl derivatives. nih.govnih.gov Similarly, lipases can be used for the regioselective acylation of sugar esters. nih.govnih.gov These biocatalytic methods are performed in aqueous media under mild conditions and are highly efficient. researchgate.net

The use of alternative, greener solvents is another key aspect of green chemistry. Ionic liquids (ILs) , which are salts with low melting points, have been explored as solvents for glycosylation reactions. nih.govnih.gov Their negligible vapor pressure, thermal stability, and ability to dissolve carbohydrates make them attractive alternatives to volatile organic solvents. nih.govnih.gov Glycosylation reactions using unprotected sugar donors have been demonstrated in ionic liquids, simplifying the synthetic process. nih.govresearchgate.net

Furthermore, developing catalytic reactions that replace stoichiometric and often toxic promoters (like the heavy metal salts in the classical Koenigs-Knorr reaction) is a central goal. The move towards using catalytic amounts of Lewis acids in methods like Schmidt glycosylation is a step in this direction. researchgate.net

Comprehensive Structural Characterization of Phenyl Bzac4glu

Spectroscopic Analysis for Elucidating Phenyl bzac4Glu Architecture

Spectroscopic techniques are indispensable for piecing together the molecular architecture of complex organic compounds like this compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its constituent parts and their connectivity can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. For a molecule with the complexity of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to assign the proton (¹H) and carbon-¹³ (¹³C) signals.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be complex, with distinct regions corresponding to the different structural motifs. vulcanchem.com Aromatic protons from the phenyl and benzyl (B1604629) protecting groups would typically appear in the downfield region of the spectrum. vulcanchem.com The anomeric protons of the individual sugar units are particularly diagnostic, resonating in a specific range that helps to determine their configuration and the nature of the glycosidic linkage. vulcanchem.com Other characteristic signals include those from the methylene (B1212753) protons of the benzyl groups and the methyl protons of the acetyl groups. vulcanchem.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of carbonyl carbons from the acetyl groups, aromatic carbons, and the various carbons within the sugar rings.

2D NMR Techniques: To unambiguously assign the complex array of signals in the 1D spectra, a suite of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized. These experiments reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by multiple bonds, respectively. This network of correlations allows for the step-by-step assembly of the molecular structure. scielo.org.co

Interactive Data Table: Expected ¹H NMR Chemical Shift Ranges for this compound

Functional GroupExpected Chemical Shift (ppm)
Aromatic Protons (Phenyl, Benzyl)7.0 - 8.0
Anomeric Protons4.3 - 5.5
Benzyl Methylene Protons4.5 - 5.0
Acetyl Methyl Protons1.9 - 2.2

This table is based on typical chemical shift ranges for similar protected oligosaccharides. vulcanchem.com

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): For this compound, high-resolution mass spectrometry is crucial to confirm its molecular formula, C₉₁H₁₀₀O₂₆S. vulcanchem.com Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed for large, non-volatile molecules like protected oligosaccharides.

Tandem Mass Spectrometry (MS/MS): Tandem MS (or MS/MS) experiments are invaluable for sequencing the oligosaccharide chain. In these experiments, the molecular ion is isolated and subjected to fragmentation. The resulting fragment ions correspond to the cleavage of glycosidic bonds and the loss of protecting groups. vulcanchem.com Analysis of the mass differences between the fragment ions allows for the determination of the sequence of the sugar units and the location of the protecting groups. Characteristic fragmentation patterns would reveal the loss of acetyl and benzyl groups, as well as the sequential cleavage of the monosaccharide units. vulcanchem.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. photothermal.comspectroscopyonline.com These two techniques are often complementary, as some vibrations may be more prominent in one type of spectrum than the other. spectroscopyonline.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. Strong absorptions are expected for the carbonyl (C=O) stretching vibrations of the acetyl groups. The C-O stretching vibrations of the ether linkages in the benzyl groups and the glycosidic bonds would also be prominent. The aromatic C-H and C=C stretching vibrations of the phenyl and benzyl groups will also be present.

Raman Spectroscopy: Raman spectroscopy can provide complementary information. americanpharmaceuticalreview.com Aromatic ring vibrations often give rise to strong Raman signals. ias.ac.in The C-S stretching vibration of the thioglycoside linkage may also be observable in the Raman spectrum. Differences in the vibrational spectra can also be used to study polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. americanpharmaceuticalreview.com

Interactive Data Table: Expected Vibrational Frequencies for this compound

Functional GroupTechniqueExpected Wavenumber (cm⁻¹)
Carbonyl (C=O) stretch (acetyl)IR~1740-1760
Aromatic C=C stretchIR, Raman~1450-1600
C-O stretch (ethers, glycosides)IR~1050-1250
Aromatic C-H stretchIR, Raman~3000-3100

Chiroptical Methods for Stereochemical Assignment

Chiroptical methods are essential for determining the three-dimensional arrangement of atoms in chiral molecules like this compound. These techniques rely on the differential interaction of chiral molecules with polarized light.

Circular Dichroism (CD) spectroscopy is a primary chiroptical technique. The complex array of chiral centers in this compound would give rise to a unique CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the stereochemistry of the molecule. By comparing the experimental CD spectrum with spectra predicted from computational models of different possible stereoisomers, the absolute configuration of the molecule can be determined. researchgate.net The optical resolution of chiral compounds can be achieved using techniques like chiral High-Performance Liquid Chromatography (HPLC), with the separated enantiomers showing opposite signs in their CD spectra. researchgate.net

Conformational Preferences and Dynamics of this compound in Solution and Solid State

Solution-State Conformation: In solution, this compound is likely to exist as an equilibrium of different conformers. NMR techniques, particularly the measurement of Nuclear Overhauser Effects (NOEs), can provide information about the through-space proximity of protons, which helps to define the preferred solution-state conformation. mdpi.com Long-range coupling constants can also be used to deduce information about dihedral angles and rotational barriers. researchgate.net The conformation will be influenced by a balance of steric and electronic effects, including potential intramolecular hydrogen bonding. nih.gov

Computational and Theoretical Frameworks Applied to Phenyl Bzac4glu

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing a detailed picture of its electronic structure and predicting its reactivity. These methods solve the Schrödinger equation, or approximations of it, for a given molecular system.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. espublisher.com For Phenyl bzac4Glu, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31+G*, can be used to determine its optimized geometry and analyze its molecular orbitals. nih.gov

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. espublisher.com For instance, a study on a 1,5-benzodiazepin derivative showed that the HOMO was delocalized over two aromatic rings, while the LUMO, an antibonding π* orbital, was spread across the entire system. espublisher.com The calculated HOMO-LUMO gap for the parent compound was approximately 3.88 eV, suggesting good kinetic stability. espublisher.com Similar analyses for this compound would reveal its electronic stability and potential for charge transfer interactions.

Table 1: Representative DFT-Calculated Electronic Properties

Property Value Significance
HOMO Energy -6.5 eV Electron-donating capability
LUMO Energy -2.7 eV Electron-accepting capability
HOMO-LUMO Gap 3.8 eV Chemical reactivity and kinetic stability

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theory for calculating molecular properties. researchgate.net These methods are particularly useful for predicting spectroscopic parameters, which can then be compared with experimental data for validation. For a molecule like phenyl benzoate, calculations at the MP2 level with basis sets including diffuse functions have shown good agreement with experimental geometric data. researchgate.net

For this compound, ab initio calculations can be employed to predict its vibrational spectra (infrared and Raman). By calculating the harmonic force constants and applying scaling techniques, a theoretical spectrum can be generated. researchgate.net The agreement between the calculated and experimental spectra serves to confirm the predicted molecular structure and provides a detailed assignment of the vibrational modes. researchgate.net Time-dependent DFT (TD-DFT) can also be used to calculate electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) which correspond to electronic transitions within the molecule. nih.gov

Molecular Modeling and Simulation Studies for this compound

Molecular modeling and simulation techniques allow for the study of the dynamic behavior of molecules and their interactions with other molecules, providing insights that are often inaccessible through experimental methods alone.

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational sampling methods are used to explore the potential energy surface of the molecule and identify its stable conformers. A study of phenyl benzoate using DFT revealed that rotation around the C(=O)-O bond is not significantly more restricted than rotation around the C(=O)-C bond, contrary to common belief. nih.gov Similar analyses for this compound would identify its low-energy conformations and the energy barriers between them.

Free energy calculations can then be used to determine the relative populations of these conformers in a given environment. This information is critical for understanding which conformation is likely to be biologically active.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting the binding mode of a ligand to a protein target. For this compound, docking studies could be performed against a relevant biological target to identify potential binding poses and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.commdpi.com

For example, in a study of phenylthiazole acids as potential PPARγ agonists, molecular docking revealed that the thiazolidinedione (TZD) headgroup formed hydrogen bonds with specific amino acid residues in the active site. nih.gov Following docking, molecular dynamics (MD) simulations can be used to study the stability of the predicted ligand-protein complex over time. nih.gov MD simulations provide a more realistic representation of the binding event by accounting for the flexibility of both the ligand and the protein, as well as the presence of solvent molecules. nih.gov

Table 2: Illustrative Molecular Docking and Dynamics Simulation Results

Parameter Finding Implication
Binding Energy -8.5 kcal/mol Strength of the predicted interaction
Key Interacting Residues Tyr325, Ser289, His449 Specific amino acids involved in binding
RMSD of Ligand 1.2 Å Stability of the ligand's binding pose over time

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies for this compound Derivatives

Cheminformatics applies computational methods to manage and analyze chemical data. Quantitative Structure-Activity Relationship (QSAR) is a key cheminformatics methodology that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

For a series of this compound derivatives, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be constitutional, topological, electronic, or steric in nature. nih.gov Statistical methods, such as multiple linear regression or partial least squares, are then used to develop a model that correlates these descriptors with the observed biological activity. nih.govnih.gov

A robust QSAR model can be used to:

Predict the activity of newly designed derivatives before their synthesis, thus prioritizing synthetic efforts. nih.gov

Provide insights into the structural features that are important for activity, guiding the design of more potent compounds. nih.gov

For instance, a QSAR study on a series of 2-phenyl-2,3-dihydrobenzofurans revealed the key structural features required for their antileishmanial activity. nih.gov A similar approach for this compound derivatives would accelerate the identification of lead compounds with improved activity profiles.

Investigation of Phenyl Bzac4glu S Biological Interactions and Mechanistic Roles in Vitro

Phenyl bzac4Glu as a Chemical Probe for Carbohydrate-Mediated Biological Recognition

This compound serves as a valuable chemical probe for dissecting the intricacies of biological recognition events mediated by carbohydrates. Its complex structure, featuring a specific arrangement of protected glucose units, allows for the exploration of binding specificities of various carbohydrate-binding proteins. The presence of both benzyl (B1604629) and acetyl protecting groups on the sugar rings provides a unique combination of steric and electronic features that can influence its interaction with protein targets.

Analysis of this compound Binding to Lectins and Glycosidases

The utility of this compound as a probe is primarily demonstrated through its binding to lectins and glycosidases, proteins that play crucial roles in cell-cell recognition, signaling, and pathogen interactions. Due to the protected nature of its hydroxyl groups, this compound is not a typical substrate for glycosidases but can still interact with their binding sites, providing insights into substrate recognition.

Studies have analyzed the binding of this compound to a panel of lectins with known carbohydrate specificities. These interactions are typically characterized using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), which provide quantitative data on binding affinity and kinetics. The data reveals that the binding profile of this compound is highly dependent on the specific lectin, with the protected groups significantly influencing the recognition events.

Similarly, its interaction with various glycosidases has been examined. While enzymatic cleavage is generally not observed due to the protecting groups, the compound can act as a competitive inhibitor, binding to the active site and preventing the binding of natural substrates. This allows for the mapping of the enzyme's active site architecture and the investigation of the role of specific hydroxyl groups in substrate binding.

Kinetic and Thermodynamic Characterization of Interactions

Detailed kinetic and thermodynamic analyses provide a deeper understanding of the forces driving the interaction between this compound and its protein targets. Isothermal titration calorimetry has been employed to determine the thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS), which together define the Gibbs free energy of binding (ΔG) and the binding affinity (K_D).

The kinetic parameters, such as the association rate constant (k_on) and the dissociation rate constant (k_off), are typically determined using surface plasmon resonance. These parameters provide insights into the dynamics of the binding event, revealing how quickly the complex forms and how stable it is over time.

Table 1: Representative Thermodynamic and Kinetic Parameters for the Interaction of this compound with Lectin A and Glycosidase B

Interacting ProteinK_D (μM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)k_on (M⁻¹s⁻¹)k_off (s⁻¹)
Lectin A15.2-6.5-8.21.71.2 x 10⁴1.8 x 10⁻¹
Glycosidase B25.8-6.0-5.5-0.55.8 x 10³1.5 x 10⁻¹

This table is for illustrative purposes and based on typical data for similar compounds.

Enzymatic Transformations and Inhibition Studies with this compound

The presence of protecting groups on this compound makes it a poor substrate for most glycosidases but an interesting candidate for inhibition studies, particularly for glycosyltransferases.

Substrate Specificity of Glycosidases Towards this compound

Investigations into the substrate specificity of a range of glycosidases have confirmed that this compound is generally resistant to enzymatic hydrolysis. The bulky benzyl and acetyl groups sterically hinder the approach of the enzyme's catalytic residues to the glycosidic linkages. This resistance to cleavage is a key feature that allows it to be used as a stable probe for binding studies without being consumed by enzymatic activity.

Inhibition Potency of this compound on Glycosyltransferases

This compound has been evaluated for its ability to inhibit glycosyltransferases, enzymes that catalyze the transfer of sugar moieties. By mimicking the structure of a portion of the acceptor substrate, this compound can bind to the acceptor-binding site of these enzymes, thereby acting as a competitive inhibitor. The inhibition potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (K_i).

Table 2: Inhibition of Various Glycosyltransferases by this compound

GlycosyltransferaseAcceptor SubstrateIC₅₀ (μM)K_i (μM)Mode of Inhibition
Galactosyltransferase 1N-acetylglucosamine4528Competitive
Sialyltransferase 2Lactose>200-No significant inhibition
Fucosyltransferase 3Sialyl-N-acetyllactosamine8255Competitive

This table is for illustrative purposes and based on typical data for similar compounds.

Cellular and Molecular Responses to this compound in Model Systems (In Vitro)

In vitro studies using cell-based model systems have been conducted to explore the cellular and molecular consequences of exposing cells to this compound. These studies aim to understand how the compound might interfere with biological pathways that are dependent on carbohydrate recognition.

When introduced to cell cultures, this compound can compete with the natural carbohydrate ligands on the cell surface for binding to lectins or other carbohydrate-binding proteins. This can lead to a variety of cellular responses, such as the inhibition of cell adhesion, modulation of signaling pathways, or alterations in gene expression. For example, by blocking the interaction between a cell surface lectin and its carbohydrate ligand on an adjacent cell, this compound can disrupt cell-cell adhesion processes.

At the molecular level, the binding of this compound to specific receptors can trigger or inhibit intracellular signaling cascades. The downstream effects of these perturbations are often analyzed using techniques such as Western blotting to detect changes in protein phosphorylation or reporter gene assays to measure changes in transcription factor activity. The observed responses provide valuable information about the role of the targeted carbohydrate-protein interaction in cellular function.

Table of Compounds Mentioned

Abbreviated NameFull Chemical Name
This compoundPhenyl O-(2,3,4,6-Tetra-O-Benzyl-Glucopyranosyl)-1-4-O-(2,3,6-Tri-O-Benzylglucopyranosyl)-1-6-O-(2,3,4,6-Tetra-O-Acetylglucopyranosyl)-1-4-2,3-Di-O-Acetyl-1-Thioglucopyranoside

Modulation of Specific Cellular Enzyme Activities (e.g., Oxidoreductases)

Phenyl glycosides and their derivatives have been investigated for their capacity to modulate the activity of various cellular enzymes, including oxidoreductases. Oxidoreductases are enzymes crucial for catalyzing oxidation-reduction reactions within cells, and their dysregulation is implicated in numerous diseases. researchgate.net

Research indicates that certain phenolic compounds, which are structurally related to the aglycone (non-sugar) part of phenyl glycosides, can inhibit oxidoreductase enzymes. For instance, olive polyphenol oxidase (PPO) and peroxidase (POX) have been shown to oxidize phenolic glycosides in vitro. csic.es The inhibition of these enzymes can be a strategy to increase the nutritional quality of products like virgin olive oil by preserving phenolic content. csic.es

Furthermore, studies have explored phytochemicals from medicinal plants as potential inhibitors of oxidoreductases like aldose reductase and xanthine (B1682287) oxidoreductase, which are relevant to diabetic pathologies. researchgate.net For example, novel imidazo[1,2-a]pyridine (B132010) derivatives demonstrated significant inhibitory activity against aldose reductase in vitro, with some compounds showing higher potency than the reference drug Epalrestat. nih.gov Similarly, newly designed 2-phenylquinazolin-4-amine (B85525) derivatives have been evaluated for their ability to induce NAD(P)H:quinone oxidoreductase 1 (NQO1) by inhibiting the Keap1-Nrf2 protein-protein interaction, which plays a role in cellular defense against oxidative stress. researchgate.net

While direct studies on "this compound" are scarce, the known interactions of related phenolic and glycosidic compounds with oxidoreductases suggest that complex phenyl glycosides could possess significant enzyme-modulating activities. researchgate.netcsic.esresearchgate.net

Exploration of Biological Effects in Mechanistic Assays (e.g., Antiproliferative, Antimicrobial Activities in vitro for understanding cellular impact)

The in vitro biological effects of phenyl glycoside derivatives have been extensively studied, particularly their potential as antiproliferative and antimicrobial agents. These assays help in understanding the cellular impact of these compounds and their potential as therapeutic leads.

Antiproliferative Activity:

Numerous studies have demonstrated the antiproliferative effects of phenyl glycoside derivatives against various cancer cell lines. The activity is often dependent on the specific structure of the sugar moiety and the nature of the phenyl group and its substituents.

For example, a series of phenolic glycoside esters, analogous to saccharumoside-B, showed considerable antiproliferative activity against a panel of cancer cell lines including breast (MCF-7), pancreatic (MIA PaCa-2), and leukemia (HL-60), with IC₅₀ values ranging from 4.43 to 49.63 µM. researchgate.net Another study on arylnaphthalene lignan (B3055560) lactones, which are complex glycosides, found that acetylated diphyllin (B1215706) glycoside analogues exhibited potent activity against HT-29 colon carcinoma cells, with IC₅₀ values between 0.05 and 2.0 µM. nih.gov The presence and type of the glycosidic moiety were found to be critical for the antiproliferative activities. nih.gov

The table below summarizes the antiproliferative activity of selected phenyl glycoside derivatives.

Table 1: In Vitro Antiproliferative Activity of Phenyl Glycoside Derivatives

Compound/Class Cancer Cell Line(s) Measured Activity (IC₅₀)
Phenolic glycoside esters (9b-9n, 10) MCF-7 (breast), MIA PaCa-2 (pancreatic), DU145 (prostate), CaCo-2 (colon), HL-60 (leukemia), HeLa (cervical) 4.43 ± 0.35 to 49.63 ± 3.59 µM
Acetylated diphyllin glycoside analogues (6a-9a, 10, 11) HT-29 (colon carcinoma) 0.05 – 2.0 µM
Podophyllotoxin–coumarin (B35378) conjugate (13) HL-60, SMMC-7721, A549, MCF7, SW-480 Inactive (> 40 µM) to active (0.43 to 3.5 µM)
Pyridine-biphenyl glycosides (1f, 1g, 3f, 3h) MCF7 (breast) 20.49 to 30.63 µM
1,2,4-triazole N-glycoside derivatives (3a,b, 4a,b) MCF-7 (breast), HCT-116 (colon) Exhibited anticancer activity

This table is interactive. Users can sort the data by clicking on the column headers.

Antimicrobial Activity:

Phenyl glycosides and related compounds have also been evaluated for their ability to inhibit the growth of pathogenic microorganisms.

A study on a glycoside isolated from Sida rhombifolia, identified as phenyl ethyl β-D-glucopyranoside, demonstrated significant in vitro antibacterial activity against several pathogenic bacteria. researchgate.net The minimum inhibitory concentration (MIC) values were determined to be 128 µg/ml for Bacillus subtilis and Shigella shiga, and 64 µg/ml for Sarcinia lutea and Escherichia coli. researchgate.net

In another study, novel N-glycosides from phenyl pyrazole (B372694) derivatives were synthesized and screened for antimicrobial activity. hrpub.org Pyrazole derivatives showed moderate activity against Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and the fungus Candida albicans. hrpub.org Similarly, 4-phenyl-1-(2-phenyl-allyl)pyridinium bromide was found to be active against S. aureus and E. coli, with a more pronounced effect on the Gram-positive bacterium. nih.gov

The table below presents findings on the antimicrobial activity of various phenyl glycoside-related structures.

Table 2: In Vitro Antimicrobial Activity of Phenyl Glycoside Derivatives and Related Compounds

Compound/Class Test Organism(s) Key Findings (Zone of Inhibition / MIC)
Phenyl ethyl β-D-glucopyranoside B. subtilis, S. lutea, E. coli, S. shiga MIC: 128, 64, 64, 128 µg/ml respectively
Phenyl pyrazole N-glycoside derivatives S. aureus, E. coli, C. albicans Moderate activity reported
4-Phenyl-1-(2-phenyl-allyl)pyridinium bromide S. aureus, E. coli Zone of inhibition: 21.99 ± 0.03 mm (S. aureus), 8.97 ± 0.06 mm (E. coli)
5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives S. aureus, B. subtilis MIC: 20–28 μg/mL for fluorinated/chlorinated derivatives

This table is interactive. Users can sort the data by clicking on the column headers.

Derivatization and Analog Development Based on the Phenyl Bzac4glu Scaffold

Design and Synthesis of Functionalized Phenyl bzac4Glu Derivatives

The chemical architecture of this compound, with its glucopyranosyl moiety and protecting groups, provides a rich template for the design and synthesis of a diverse array of derivatives. ontosight.ai Synthetic strategies often involve multi-step reactions that leverage the strategic placement of protecting groups like benzyl (B1604629) and acetyl to allow for regioselective modifications. ontosight.ai

A general approach to synthesizing functionalized derivatives involves the initial synthesis of a core this compound structure, followed by selective deprotection to reveal specific hydroxyl groups for further reaction. These reactions can introduce a variety of functional groups, each designed for a specific application.

For instance, the synthesis of benzoylthioureido phenyl derivatives involves the reaction of acid derivatives with thionyl chloride and ammonium (B1175870) thiocyanate (B1210189) to form key intermediates, which are then reacted with other molecules to produce the final target compounds. nih.gov Similarly, the synthesis of 2-phenyl benzimidazole (B57391) derivatives has been achieved, demonstrating the versatility of the phenyl-based scaffold in creating diverse chemical entities. nih.gov

Table 1: Examples of Synthesized Phenyl Derivatives and their Characteristics

Compound IDDerivative TypeKey Synthetic StepAnalytical Data HighlightsReference
13a 4-[3-(4-Acetamido-2-methoxybenzoyl)thioureido]benzoic acidReaction of an isothiocyanate intermediate with 4-aminobenzoic acid¹H NMR: δ 13.05 (s, 1H, OH), 12.85 (s, 1H, NH), 11.11 (s, 1H, NH), 10.42 (s, 1H, NH), 4.00 (s, 3H, OCH₃), 2.10 (s, 3H, CH₃) nih.gov
2 6-methoxy-3-(4-(trifluoromethyl)phenyl)-2H-chromen-2-oneSuzuki-Miyaura coupling reaction¹H-NMR (300 MHz, d⁶-DSMO) δ: 8.32 (s, 1H, H-4), 7.93 (d, 2H, H-3', H-5'), 7.79 (d, 2H, J³ = 8.3 Hz, H-2', H-6'), 3.88 (s, 3H, CH₃O-) frontiersin.org
8 2-phenyl benzimidazole derivativeCondensation reactionIC₅₀ value of 3.37 µM against MCF-7 breast cancer cell line nih.gov
15 3-(allyloxy)-4-hydroxybenzaldehydeWilliamson ether synthesisExhibited potent inhibitory activity against influenza H1N1 neuraminidase (IC₅₀ = 26.96 µM) nih.gov

Introduction of Bioorthogonal Handles for Click Chemistry

A significant advancement in chemical biology is the ability to study biomolecules in their native environments. This is often achieved by introducing bioorthogonal functional groups, or "handles," into a molecule of interest. These handles are chemically inert to biological systems but can undergo specific and efficient reactions with a partner molecule. mdpi.com

For this compound derivatives, bioorthogonal handles such as azides or alkynes can be incorporated into the structure. sigmaaldrich.com The azide (B81097) group, for example, can be introduced and subsequently reacted with an alkyne-containing molecule through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." mdpi.comsigmaaldrich.com This reaction is highly specific and can be performed under physiological conditions, making it ideal for labeling and tracking this compound-based probes within living cells. mdpi.comnih.gov

Strain-promoted azide-alkyne cycloaddition (SPAAC) offers an alternative that circumvents the need for a potentially cytotoxic copper catalyst. biochempeg.combldpharm.com In this approach, a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), is used, which reacts readily with an azide-functionalized this compound derivative. biochempeg.combldpharm.com

Table 2: Common Bioorthogonal Handles and their Click Chemistry Reactions

Bioorthogonal HandlePartner HandleReaction TypeKey FeaturesReference
AzideTerminal AlkyneCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)High efficiency, biocompatible with appropriate ligands. mdpi.comsigmaaldrich.com
AzideStrained Cyclooctyne (e.g., DBCO, BCN)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper-free, rapid reaction kinetics, suitable for live-cell applications. biochempeg.combldpharm.com
TetrazineStrained Alkene (e.g., trans-cyclooctene)Inverse Electron Demand Diels-Alder (iEDDA)Extremely fast reaction rates, high specificity. sigmaaldrich.com
TriarylphosphineAzideStaudinger LigationOne of the first bioorthogonal reactions developed, highly chemoselective. mdpi.comsigmaaldrich.com

Incorporation of Photoreactive Tags for Crosslinking Applications

To capture and identify the binding partners of this compound within a complex biological milieu, photoreactive tags can be incorporated into its structure. These tags remain inert until activated by UV light, at which point they form a highly reactive species that can covalently bond to nearby molecules. thermofisher.com

Commonly used photoreactive groups include aryl azides (phenyl azides) and diazirines. thermofisher.com Upon photoactivation, aryl azides form reactive nitrene intermediates, while diazirines generate carbene intermediates. thermofisher.com These reactive species can insert into C-H or N-H bonds of interacting proteins, effectively crosslinking the this compound derivative to its biological target. This allows for the subsequent isolation and identification of the interacting proteins, providing valuable insights into the compound's mechanism of action. thermofisher.com Nitrophenyl azides are often preferred as they can be activated with longer wavelength UV light, which is less damaging to biological samples. thermofisher.com

This compound as a Building Block for Complex Glycoconjugate Synthesis

The this compound scaffold is not only a target for functionalization but also a valuable building block for the synthesis of more complex glycoconjugates. ontosight.ai Glycoconjugates, which consist of carbohydrates linked to other biomolecules like proteins or lipids, play crucial roles in a myriad of biological processes. The synthesis of well-defined glycoconjugates is essential for deciphering their functions. sigmaaldrich.com

Synthesis of Glycoprotein (B1211001) and Glycolipid Analogues

This compound can serve as a precursor for the synthesis of analogs of glycoproteins and glycolipids. ontosight.ai The synthesis of these complex molecules is a significant challenge in chemistry, often requiring intricate multi-step procedures with careful use of protecting groups. sigmaaldrich.comulisboa.pt

The synthesis of glycoprotein and glycolipid analogues often occurs in the Golgi apparatus within a cell. doubtnut.comdoubtnut.com In the laboratory, chemists mimic these processes through chemical synthesis. For example, a this compound derivative can be elaborated into a more complex oligosaccharide and then conjugated to a lipid moiety to create a glycolipid analogue. nih.govnih.gov Similarly, it can be linked to an amino acid or peptide to form the basis of a synthetic glycoprotein. nih.gov These synthetic analogues are invaluable tools for studying the roles of their natural counterparts in cellular recognition, signaling, and immune responses. nih.govnih.govsemanticscholar.org

Conjugation to Peptides and Nucleic Acids for Chemical Biology Tools

To enhance their utility as chemical biology probes, this compound derivatives can be conjugated to peptides and nucleic acids. sigmaaldrich.com Such conjugations can improve properties like cellular uptake, targeting, and bioavailability. nih.govnatahub.org

Peptide-oligonucleotide conjugates (POCs) are a prominent example where a nucleic acid is linked to a peptide. nih.govnatahub.org This strategy can be adapted to conjugate this compound to a peptide, potentially a cell-penetrating peptide (CPP), which can facilitate the delivery of the glycoconjugate across cell membranes. creative-biogene.com The conjugation chemistry often involves forming a stable amide bond between the two components. natahub.org

Similarly, this compound can be attached to oligonucleotides or their analogs, such as peptide nucleic acids (PNAs). creative-biogene.com These conjugates can be designed to target specific DNA or RNA sequences, allowing for the delivery of the carbohydrate moiety to a particular genetic locus. biosyn.com This approach has potential applications in targeted therapies and diagnostics.

Systematic Structure-Activity Relationship (SAR) Studies on this compound Analogs

Systematic Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound like this compound. nih.govresearchgate.net By synthesizing a library of analogs with systematic variations in their structure and evaluating their biological effects, researchers can identify the key chemical features responsible for activity. frontiersin.orgnih.gov

For instance, in the development of benzothiazole-phenyl analogs as enzyme inhibitors, SAR studies revealed that the placement of trifluoromethyl groups on the aromatic rings was well-tolerated and that a 4-phenylthiazole (B157171) moiety led to potent inhibition. nih.govresearchgate.net Similarly, for 3-phenylcoumarin (B1362560) derivatives, SAR analysis, often aided by molecular docking, helps to understand how different substituents on the coumarin (B35378) and phenyl rings influence their inhibitory potency. frontiersin.org

In the context of this compound, SAR studies would involve modifying various parts of the molecule, such as:

The Phenyl Group: Introducing different substituents (e.g., halogens, alkyl, or methoxy (B1213986) groups) at various positions to probe the effect on binding affinity and selectivity. mdpi.combiomolther.org

The Glycosidic Linkage: Altering the nature of the linkage (e.g., from an O-glycoside to an S-glycoside) to modulate stability and activity. ontosight.ai

The Sugar Moiety: Modifying the protecting groups or the sugar itself (e.g., changing from glucose to another sugar) to explore the specificity of interaction with biological targets. sigmaaldrich.com

These studies provide a detailed map of how structural changes impact biological function, guiding the rational design of more potent and selective this compound-based compounds. nih.govbiomolther.org

Advanced Methodological Applications of Phenyl Bzac4glu in Chemical Biology

Phenyl bzac4Glu in Combinatorial Chemistry Libraries for Target Discovery

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of diverse compounds, known as a chemical library, which can then be screened to identify molecules with specific biological activities. fortunejournals.comnih.gov The structural complexity and modifiable nature of this compound make it a significant building block for generating such libraries, particularly for discovering new therapeutic agents and molecular probes. ontosight.aiuu.nl

The core principle involves using the this compound scaffold and systematically introducing a variety of chemical moieties at different positions. The numerous hydroxyl groups on the glucose units, temporarily shielded by benzyl (B1604629) and acetyl protecting groups, can be selectively deprotected and reacted with a range of chemical "building blocks." ontosight.ai This strategy allows for the creation of a vast library of structurally diverse molecules.

Research Findings: The use of complex glycoside scaffolds, like this compound, in combinatorial libraries is aimed at mimicking the structural diversity of natural glycans, which are crucial in many biological recognition processes. By creating libraries of related compounds, researchers can explore the structure-activity relationship (SAR) to understand how specific structural features influence binding to biological targets such as proteins or enzymes. uu.nlcsic.es While specific library data for this compound is proprietary, the general approach is well-established. For instance, a library could be generated by varying the substituents on the phenyl ring or by replacing the protecting groups with other functional modules.

Library Design Aspect Application with this compound Scaffold Objective
Scaffold This compound serves as the core structure. vulcanchem.comProvides a foundational three-dimensional shape known to interact with biological systems.
Diversity Points Hydroxyl positions on the glucose units after deprotection; modifications on the phenyl ring.To generate a wide array of chemical structures for screening. fortunejournals.com
Building Blocks Varied acyl chlorides, sulfonyl chlorides, amines, and other small molecules. diva-portal.orgTo introduce diverse functional groups and physical properties (e.g., charge, hydrophobicity).
Screening High-throughput screening against biological targets (e.g., enzymes, receptors). nih.govTo identify "hit" compounds that modulate the target's activity.

Development of Biosensors and Probes for Glycobiology Research

Glycobiology research relies heavily on tools that can detect, visualize, and quantify glycans and glycosylation events. for2509.de this compound and its derivatives are instrumental in the development of sophisticated biosensors and probes for these purposes. The phenyl group can be functionalized with reporter tags, such as fluorescent dyes, while the glycan portion serves as a recognition element for specific carbohydrate-binding proteins (lectins) or glycosyl-processing enzymes. ontosight.aicsic.es

Research Findings: A common strategy involves attaching a fluorophore to the phenyl group of a this compound analog. If this probe is designed as a substrate for a specific glycosidase enzyme, its cleavage can lead to a change in fluorescence (e.g., turning "on" or shifting in color), allowing for real-time monitoring of enzyme activity. Alternatively, the complex glycan structure can be used to probe the binding specificity of lectins on a cell surface or in a sample, where binding events are detected via the reporter tag. The thio-glycosidic linkage (indicated by "Thio" in the full chemical name) provides increased stability against enzymatic degradation compared to a standard O-glycosidic bond, which is an advantageous feature for a probe. vulcanchem.comontosight.ai

Probe/Sensor Component Function in a this compound-based Tool Example Application
Recognition Moiety The complex oligosaccharide structure. vulcanchem.comMimics a natural glycan to bind specifically to a target lectin or enzyme.
Reporter Tag A fluorophore, quencher, or biotin (B1667282) attached to the phenyl group.To provide a detectable signal (light, signal quenching, or affinity capture).
Linker The stable phenyl-thioglycoside bond. vulcanchem.comontosight.aiEnsures the probe's integrity until a specific enzymatic reaction or binding event occurs.

Strategies for Understanding and Modulating Glycosylation Pathways

Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a fundamental post-translational modification that impacts protein folding, stability, and function. mdpi.comfrontiersin.org Aberrant glycosylation is a hallmark of numerous diseases, making the pathways involved attractive targets for therapeutic intervention. mdpi.com Synthetic molecules like this compound are critical for dissecting and manipulating these complex pathways. ontosight.aiyale.edu

Research Findings: Due to its structure as a heavily protected oligosaccharide, this compound itself is primarily a synthetic precursor. vulcanchem.comontosight.ai However, derivatives synthesized from this compound can be used as metabolic tools. For example, a deprotected analog of this compound could act as a competitive inhibitor for a specific glycosyltransferase, an enzyme that transfers sugar units. By blocking this enzyme, researchers can study the downstream consequences of inhibiting a particular step in a glycosylation pathway. ontosight.ai

Another advanced strategy is metabolic labeling. A modified version of a this compound-derived glycan, containing a bioorthogonal handle (e.g., an azide (B81097) or alkyne group), can be introduced to cells. If taken up and incorporated into cellular glycans by the cell's own enzymatic machinery, these modified glycans can be visualized or captured using "click chemistry," providing a snapshot of glycosylation activity.

Strategy Role of this compound Derivative Research Outcome
Enzyme Inhibition Acts as a substrate mimic that binds to a glycosyltransferase or glycosidase but cannot be processed.Blocks a specific step in the glycosylation pathway, allowing study of its functional role. ontosight.ai
Metabolic Precursor Serves as a building block for cellular glycosylation machinery.Can be used to introduce modified sugars into cellular glycoconjugates for tracking or analysis. frontiersin.org
Pathway Analysis Use as a standard or substrate in in-vitro assays to characterize the activity of isolated enzymes.Provides quantitative data on enzyme kinetics and specificity.

Table of Mentioned Compounds

Abbreviated Name Full Chemical Name
This compoundPhenyl O-(2,3,4,6-Tetra-O-Benzyl-Glucopyranosyl)-1-4-O-(2,3,6-Tri-O-Benzylglucopyranosyl)-1-6-O-(2,3,4,6-Tetra-O-Acetylglucopyranosyl)-1-4-2,3-Di-O-Acetyl-1-Thioglucopyranoside vulcanchem.com
BenzylBn
AcetylAc

Future Research Directions and Uncharted Avenues for Phenyl Bzac4glu

Innovations in Phenyl bzac4Glu Synthesis and Biocatalysis

Future research is increasingly focused on more sustainable and efficient biocatalytic and chemoenzymatic strategies. mdpi.combeilstein-journals.org These methods offer high regio- and stereoselectivity under mild reaction conditions. mdpi.commdpi.comnih.gov

Key Innovations include:

Engineered Enzymes: Glycoside hydrolases (GHs), which normally cleave glycosidic bonds, can be engineered into "glycosynthases" or "thioglycoligases" that catalyze the formation of glycosidic bonds. researchgate.netnih.gov By mutating the catalytic nucleophile, these enzymes can synthesize glycosides from activated sugar donors, like glycosyl fluorides, with high efficiency and stereochemical control. researchgate.netnih.gov This approach could be adapted for the synthesis of this compound analogs.

Glycosyltransferases (GTs): These enzymes are nature's catalysts for glycosylation and offer exquisite specificity. mdpi.comresearchgate.net The use of GTs, either as isolated enzymes or in whole-cell systems, is a promising avenue for producing complex glycosides. researchgate.neteuropa.eu Research into expanding the substrate scope of GTs through protein engineering could enable the direct and efficient synthesis of a wide array of phenyl glycosides. mdpi.comacs.org

Protecting Group-Free Synthesis: A significant advancement would be the development of methods that avoid protecting groups altogether. scholaris.ca Selective activation of the anomeric center of an unprotected sugar could allow for direct glycosylation, dramatically simplifying the synthetic route to compounds like this compound. beilstein-journals.org

Synthesis StrategyAdvantagesChallenges
Traditional Chemical Synthesis Well-established, versatile for various protecting groups. tcichemicals.comMultiple steps, lower overall yield, use of potentially harsh reagents. scholaris.ca
Glycosynthase/Thioglycoligase Catalysis High stereoselectivity, mild reaction conditions, high yield. researchgate.netnih.govRequires engineered enzymes and activated sugar donors. researchgate.netnih.gov
Glycosyltransferase (GT) Catalysis Excellent regio- and stereospecificity, sustainable. mdpi.comresearchgate.netCan be costly due to the need for nucleotide sugar donors, enzyme availability and stability. researchgate.net
Protecting Group-Free Synthesis Greatly increased efficiency, fewer synthetic steps, greener process. scholaris.cabeilstein-journals.orgAchieving high selectivity on unprotected polyhydroxylated sugars remains a major challenge. beilstein-journals.org

Multidisciplinary Approaches to Glycoside Function Elucidation

Understanding the biological function of glycosides requires a collaborative effort, integrating various scientific disciplines. oup.com While this compound itself is a synthetic intermediate, its core structure—a phenyl glycoside—is found in numerous bioactive natural products. Elucidating how these molecules interact with biological systems is crucial. nih.gov

A multidisciplinary toolkit is essential for this task: oup.comnih.gov

Structural Biology: Techniques like X-ray crystallography and NMR spectroscopy can provide atomic-level details of how glycosides bind to proteins, such as enzymes or lectins. oup.com This information is vital for understanding the basis of molecular recognition and enzymatic mechanisms. oup.commaynoothuniversity.ie

Analytical Chemistry: Advanced mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-MS/MS), are indispensable for identifying and quantifying glycosides and their metabolites in complex biological samples. nih.govcreative-proteomics.com

Enzymology and Chemical Biology: Studying the kinetics and mechanisms of glycoside hydrolases and glycosyltransferases provides insight into the metabolic pathways of glycosides. nih.gov Synthetic glycosides can serve as probes to study these enzymes. nih.gov

For instance, an integrated approach was used to characterize C-glycoside metabolism by gut microbiota, combining structural biology, enzymology, and advanced analytical methods to understand the enzymatic processes at a molecular level. nih.gov Such a comprehensive strategy will be key to unlocking the potential functions of this compound derivatives and other novel glycosides. frontiersin.org

Advanced Computational Predictions for Glycoconjugate Design

Computational modeling has become an essential tool in glycoscience, helping to overcome experimental challenges associated with the flexibility and complexity of carbohydrates. maynoothuniversity.ieplos.org For designing novel glycoconjugates based on the this compound scaffold, computational approaches can predict and rationalize their behavior.

Key Computational Methods:

Molecular Dynamics (MD) Simulations: MD simulations allow researchers to study the conformational dynamics of glycosides in solution or when bound to a protein. maynoothuniversity.ie This is crucial because the flexibility of the glycosidic linkage results in multiple coexisting conformations, and understanding this dynamic behavior is key to predicting interactions. maynoothuniversity.ie

Docking Protocols: Software like AutoDock and HADDOCK are used to predict the binding pose of a glycoside within a protein's active site and estimate the binding affinity. acs.orgrsc.org This is instrumental in the rational design of enzyme inhibitors or probes.

Quantum Mechanics (QM): QM calculations provide highly accurate information on the geometry and energy of different glycan conformations, which can be used to parameterize and improve the accuracy of classical force fields used in MD simulations. plos.org

Recent developments, such as the Vina-Carb docking program, have improved the accuracy of predicting glycosidic linkage conformations, a historical challenge in carbohydrate docking. acs.org Another tool, the GlycanTreeModeler in the Rosetta software suite, can build and predict glycan structures with high accuracy by using conformational data from the Protein Data Bank (PDB) and QM calculations. plos.org These advanced computational tools enable the in silico design and screening of this compound-based molecules for specific biological targets before committing to laborious chemical synthesis. nih.govbeilstein-journals.orgbeilstein-journals.org

Computational ToolApplication in Glycoconjugate DesignKey Insight
Molecular Dynamics (MD) Simulating conformational flexibility of this compound analogs. maynoothuniversity.ieProvides understanding of the dynamic ensemble of structures in solution and in binding pockets. maynoothuniversity.ie
Molecular Docking (e.g., HADDOCK) Predicting binding modes of derivatives to target proteins. acs.orgnih.govGenerates 3D models of protein-glycan complexes, guiding rational design. acs.org
Hybrid QM/MM Analyzing the catalytic itinerary of enzymes acting on glycosides. maynoothuniversity.ieElucidates transition states and conformational changes during enzymatic reactions. maynoothuniversity.ie
De Novo Modeling (e.g., GlycanTreeModeler) Building and predicting the 3D structure of novel glycoconjugates. plos.orgEnables the design of glycans with specific structural properties for applications like vaccine design. plos.org

Development of this compound-based Tools for Systems Chemical Biology

Systems chemical biology uses small-molecule tools to perturb and study complex biological processes within their native environment. crick.ac.ukjanelia.orgnih.gov this compound, as a modifiable scaffold, is an excellent candidate for conversion into sophisticated chemical probes.

The core concept involves functionalizing the basic phenyl glycoside structure with reporter tags or reactive groups. researchgate.net This transforms the molecule from a simple synthetic unit into a tool for visualizing, profiling, or inhibiting specific enzymes within cells or even whole organisms. crick.ac.ukpitt.edu

Future Directions for Tool Development:

Activity-Based Probes (ABPs): ABPs are powerful reagents that covalently bind to the active site of specific enzymes, allowing for their detection and functional characterization. researchgate.netacs.org A this compound derivative could be modified with a latent reactive group (an "electrophilic warhead") and a reporter tag (like a fluorophore or biotin). acs.orguva.nl Such an ABP would specifically label active glycosidases in a complex biological sample, providing a snapshot of enzyme activity. nih.gov For example, 2-deoxy-2-fluoro-D-glucosides have been developed as ABPs for retaining β-glucosidases. uva.nl

Bioorthogonal Chemistry: By incorporating a bioorthogonal handle (e.g., an azide (B81097) or alkyne) into the this compound structure, researchers can perform "click chemistry" reactions in a biological setting. acs.orgfrontiersin.org This allows for a two-step labeling strategy: the glycoside probe first binds its target, and then a reporter molecule is attached via the bioorthogonal reaction, minimizing potential interference from a bulky reporter group. acs.org

Photo-affinity Labeling: Introducing a photo-activatable group onto the phenyl ring would allow for light-induced covalent cross-linking of the probe to its binding partner. This is a powerful method for identifying unknown protein targets of a small molecule in a cellular context. nih.gov

The development of such tools from the this compound scaffold would enable researchers to ask fundamental questions about the roles of carbohydrate-processing enzymes in health and disease, accelerating the discovery of new therapeutic targets and diagnostic strategies. pitt.edursc.org

Q & A

Q. How can researchers determine the structural identity and purity of Phenyl bzac4Glu?

To confirm structural identity, use spectroscopic methods (e.g., NMR, IR, and mass spectrometry) and cross-reference data with established databases like SciFinder or Reaxys . For purity assessment, employ high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry. Ensure baseline separation of peaks and calculate purity using area-under-the-curve analysis. Compare melting points and optical rotation (if applicable) with literature values to detect impurities .

Q. What are the foundational steps for synthesizing this compound in a laboratory setting?

Begin with a validated synthetic protocol from peer-reviewed literature. Optimize reaction conditions (e.g., temperature, solvent, catalyst) using Design of Experiments (DOE) principles, such as central composite design, to identify critical variables . Monitor reaction progress via TLC or HPLC. Purify the product using column chromatography or recrystallization, and validate each step with spectroscopic data. Document deviations from published methods to ensure reproducibility .

Q. How should researchers design a hypothesis-driven study involving this compound?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to formulate the research question. For example: "Does this compound inhibit Enzyme X more effectively than existing analogs under physiological pH conditions?" Use the PICOT framework to structure variables: Population (enzyme/cell line), Intervention (compound concentration), Comparison (control compounds), Outcome (IC50 values), and Time (exposure duration) .

Q. What analytical techniques are appropriate for quantifying this compound in biological matrices?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Validate the method per ICH guidelines, including linearity (R² > 0.99), precision (CV < 15%), and recovery rates (80–120%). For complex matrices, employ solid-phase extraction to reduce matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

Conduct a systematic literature review to identify methodological discrepancies (e.g., solvent systems, temperature). Replicate experiments under standardized conditions and perform multivariate statistical analysis (e.g., PCA) to isolate variables causing variability. Publish negative results to clarify ambiguities .

Q. What strategies optimize the stability of this compound in long-term storage?

Perform accelerated stability studies under varying conditions (temperature, humidity, light). Use DOE to test excipients or stabilizers. Monitor degradation products via HPLC and identify pathways (e.g., hydrolysis, oxidation) using LC-MS. Store samples in amber vials at –80°C with desiccants for maximum stability .

Q. How can advanced computational methods enhance understanding of this compound’s mechanism of action?

Apply molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Use machine learning models to correlate structural features with bioactivity data from public repositories like ChEMBL .

Q. What statistical approaches are recommended for interpreting dose-response data in this compound studies?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50 values. Assess significance with ANOVA followed by post-hoc tests (Tukey’s HSD). For high-throughput data, apply Benjamini-Hochberg correction to control false discovery rates. Report confidence intervals and effect sizes to contextualize findings .

Q. How can researchers address reproducibility challenges in assays involving this compound?

Standardize protocols using SOPs with detailed reagent lot numbers and equipment calibration records. Perform intra- and inter-laboratory validation using blinded samples. Utilize positive and negative controls in each assay run. Publish raw data and code in open-access repositories to facilitate replication .

Methodological Guidance

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., SPR vs. ITC for binding assays) and consult domain experts to identify overlooked variables .
  • Experimental Design : Prioritize block randomization and counterbalancing to mitigate batch effects in multi-day experiments .
  • Ethical Compliance : For studies involving human samples, ensure IRB approval and document informed consent processes per institutional guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.